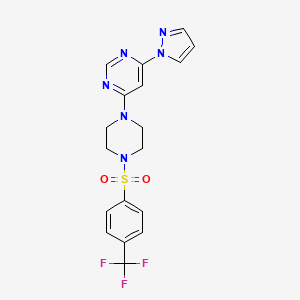
4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, including compounds similar to the specified chemical, have been synthesized with antimicrobial activities (Ammar et al., 2004).
- A study synthesized and evaluated a series of similar compounds for their antibacterial activities, with several derivatives showing activity exceeding reference drugs (Azab et al., 2013).
Anticancer Properties
- A series of carboxamides, sulfonamides, ureas, and thioureas derived from compounds structurally similar to the specified chemical were tested for in vitro antiproliferative activity, showing good anticancer activity against the HeLa cell line (Kumar et al., 2016).
- Another study focused on the synthesis of pyrimidine derivatives, including compounds resembling the specified chemical, and evaluated them as potent Aurora-A kinase inhibitors, showing significant cytotoxic activity against the HST116 colon tumor cell line (Shaaban et al., 2011).
Antiviral and Insecticidal Applications
- Pyrazolo[3,4-d]pyrimidines were synthesized and showed remarkable specificity for human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting viral replication at nanomolar concentrations (Chern et al., 2004).
- Sulfonamide thiazole derivatives structurally similar to the specified compound were synthesized as potential insecticidal agents, showing potent toxic effects against the cotton leafworm (Soliman et al., 2020).
properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-2-4-15(5-3-14)30(28,29)26-10-8-25(9-11-26)16-12-17(23-13-22-16)27-7-1-6-24-27/h1-7,12-13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNMNAWBDAOXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

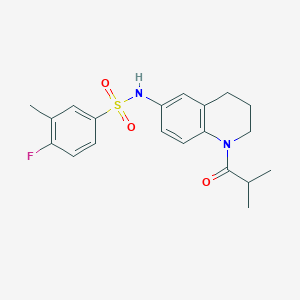
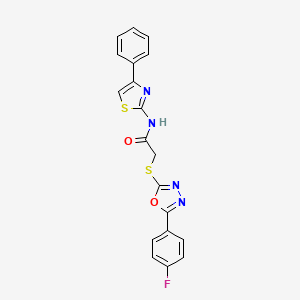
![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
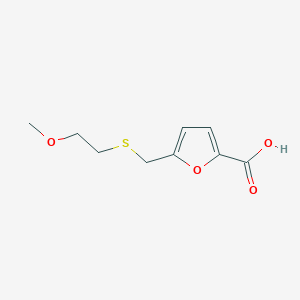
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
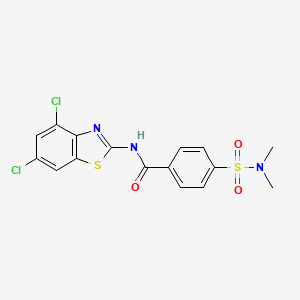
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)
![5-Methyl-5-azabicyclo[4.4.0]dec-2-ylamine](/img/structure/B2363558.png)
![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)
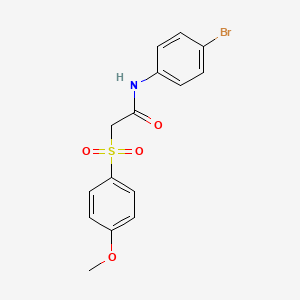
![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)
![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)
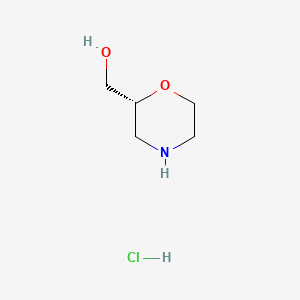
![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)